4-(Fluorosulfonyl)-2-hydroxybenzoicacid
Description
4-(Fluorosulfonyl)-2-hydroxybenzoic acid is a fluorinated aromatic compound featuring a sulfonyl fluoride (-SO₂F) group at the para position and a hydroxyl (-OH) group at the ortho position relative to the carboxylic acid (-COOH) moiety. This structural arrangement confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and chemical synthesis. The sulfonyl fluoride group is highly electrophilic, enabling participation in covalent bonding reactions, while the hydroxyl and carboxylic acid groups enhance solubility and hydrogen-bonding interactions .
Properties
CAS No. |
3324-01-4 |
|---|---|
Molecular Formula |
C7H5FO5S |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-fluorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5FO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) |
InChI Key |
ZMVAMTPOVVNKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid typically involves the introduction of a fluorosulfonyl group to a hydroxybenzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the formation of the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production methods for 4-(Fluorosulfonyl)-2-hydroxybenzoic acid may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of phase-transfer catalysis can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Fluorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-(Fluorosulfonyl)-2-hydroxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophilic warhead, reacting with nucleophilic residues in proteins and enzymes. This interaction can lead to the modification of protein function and inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid, highlighting differences in substituents, physical properties, and applications:
*Note: The CAS number 400-96-4 corresponds to the 5-(fluorosulfonyl) isomer in but is tentatively included here due to structural similarity.
Substituent Effects on Reactivity and Properties
- Fluorosulfonyl vs. Sulfonamide/Sulfonyl Chloride : The sulfonyl fluoride group in 4-(Fluorosulfonyl)-2-hydroxybenzoic acid is more hydrolytically stable than sulfonyl chlorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride, ) but retains high electrophilicity, enabling "click chemistry" applications. In contrast, sulfonamide derivatives (e.g., compound 18 in ) exhibit hydrogen-bonding capacity and antimicrobial activity due to the -SO₂NH- moiety .
- Hydroxyl vs. Methyl/Amino Groups: The hydroxyl group at position 2 enhances acidity (pKa ~1.99 predicted) and solubility in polar solvents compared to methyl-substituted analogs (e.g., 4-(Fluorosulfonyl)-2-methylbenzoic acid). Amino-substituted derivatives (e.g., 4-(Diethylamino)-2-hydroxybenzoic acid) exhibit basicity, altering their pharmacokinetic profiles .
Research Findings and Implications
- Stability and Reactivity : The sulfonyl fluoride group’s stability under physiological conditions makes it suitable for in vivo applications, unlike sulfonyl chlorides, which require anhydrous handling .
- Synthetic Routes : While direct synthesis data are absent, analogous compounds (e.g., ) suggest that fluorosulfonation of salicylic acid derivatives or coupling reactions with fluorosulfonylating agents (e.g., FSO₂Cl) may be viable pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
